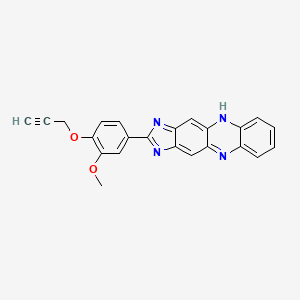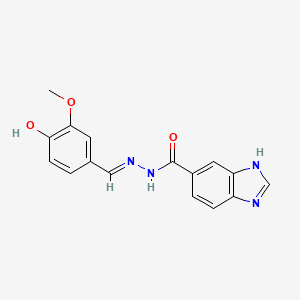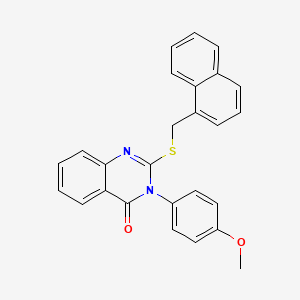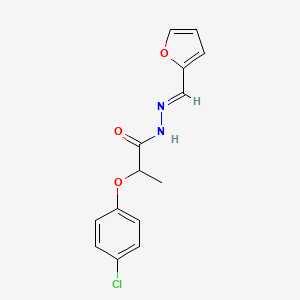
2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-B)phenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-B)phenazine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazo[4,5-B]phenazine core with a methoxy and propynyloxy substituted phenyl group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-B)phenazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the imidazo[4,5-B]phenazine core: This step involves the cyclization of appropriate diamine and dicarbonyl compounds under acidic or basic conditions.
Introduction of the methoxy group: This can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the propynyloxy group: This step involves the alkylation of the phenyl ring with propargyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-B)phenazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and propynyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-B)phenazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-B)phenazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Methoxyphenyl)-1H-imidazo(4,5-B)phenazine
- 2-(4-Propynyloxyphenyl)-1H-imidazo(4,5-B)phenazine
- 2-(3-Methoxy-4-hydroxyphenyl)-1H-imidazo(4,5-B)phenazine
Uniqueness
2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-B)phenazine is unique due to the presence of both methoxy and propynyloxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and potential for forming diverse derivatives. Additionally, the compound’s structure allows for specific interactions with biological targets, making it a valuable molecule for research and development in various fields.
Propiedades
Número CAS |
114991-98-9 |
|---|---|
Fórmula molecular |
C23H16N4O2 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
2-(3-methoxy-4-prop-2-ynoxyphenyl)-10H-imidazo[4,5-b]phenazine |
InChI |
InChI=1S/C23H16N4O2/c1-3-10-29-21-9-8-14(11-22(21)28-2)23-26-19-12-17-18(13-20(19)27-23)25-16-7-5-4-6-15(16)24-17/h1,4-9,11-13,24H,10H2,2H3 |
Clave InChI |
XDQAGDGTMZBNGJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide](/img/structure/B11978795.png)
![N-(4-methylphenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11978811.png)
![1-(1,1-dichloro-2,2,7b-trimethyl-1aH-cyclopropa[c]quinolin-3-yl)ethanone](/img/structure/B11978818.png)

![diisopropyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11978829.png)
![Dibenzyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11978839.png)

![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978854.png)

![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11978869.png)

![(2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B11978880.png)

![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978890.png)
